(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl diethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a carbamate derivative, which contains a thiophene ring and a benzofuran ring. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . Benzofuran is a heterocyclic compound consisting of fused benzene and furan rings . Carbamates are organic compounds derived from carbamic acid and have the general structure R1O(C=O)NR2R3 .
Molecular Structure Analysis
The molecular structure of this compound would likely show conjugation between the carbonyl group of the carbamate, the benzofuran ring, and the thiophene ring. This conjugation could potentially give the compound interesting optical and electronic properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, carbamates, thiophenes, and benzofurans are all known to undergo a variety of chemical reactions. For example, carbamates can hydrolyze to form amines and carbon dioxide . Thiophenes can undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the degree of conjugation, and the overall size and shape of the molecule would all influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Anti-Rheumatic Potential
The synthesis and characterization of compounds related to thiocarbamoyl derivatives have shown significant antioxidant, analgesic, and anti-rheumatic effects. These studies highlight the potential of such compounds, including variations similar to the one , in treating rheumatic conditions through their interaction with metal ions like Co(II), Cu(II), and Zn(II) (Sherif & Hosny, 2014).
Antimicrobial and Antioxidant Properties
Research into novel lignan derivatives incorporating thiophene units has demonstrated promising antimicrobial and antioxidant activities. These compounds, synthesized through Stobbe condensation, showcase the broad applicability of thiophene-containing compounds in addressing microbial infections and oxidative stress (Raghavendra et al., 2017).
Heterocyclic Derivative Synthesis
Studies on benzofuran-based thiophene derivatives have expanded the repertoire of heterocyclic compounds, offering a range of thiophene, 1,3-oxathiole, and 1,3,4-oxadiazole derivatives. These findings enrich the chemical diversity for potential applications in various fields, including medicinal chemistry and materials science (Dawood et al., 2007).
Electrochemical and Optical Properties
The synthesis of poly(aryl ether)s with isolated carbazole and p-quaterphenyl chromophores has revealed materials with good thermal stability and notable UV/vis and photoluminescent properties. These polymers, characterized by their solubility in organic solvents and high-temperature resistance, hold promise for applications in electronic and photonic devices (Hwang & Chen, 2001).
Biomass-Derived Chemical Production
Research on sustainable chemical production from biomass has led to efficient methods for generating commodity chemicals, such as o-Xylene, from renewable sources. This approach, utilizing biomass-derived intermediates, underscores the potential of compounds like "(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl diethylcarbamate" in green chemistry and sustainable industrial processes (Hu et al., 2017).
properties
IUPAC Name |
[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl] N,N-diethylcarbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c1-3-19(4-2)18(21)22-12-7-8-14-15(10-12)23-16(17(14)20)11-13-6-5-9-24-13/h5-11H,3-4H2,1-2H3/b16-11- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNABDCIACGCRHX-WJDWOHSUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CS3)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CS3)/O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.